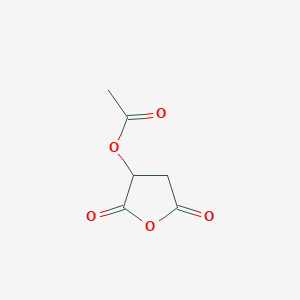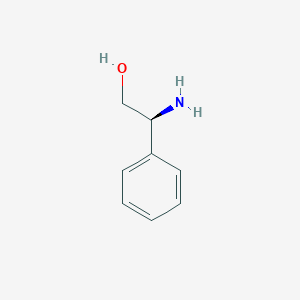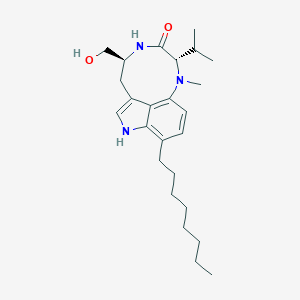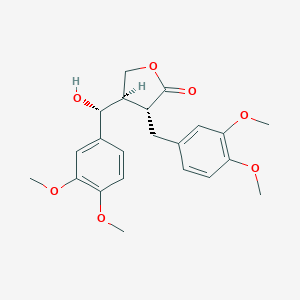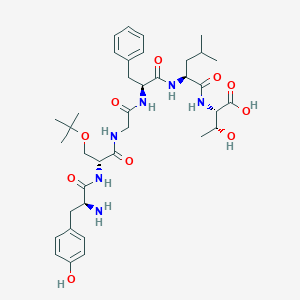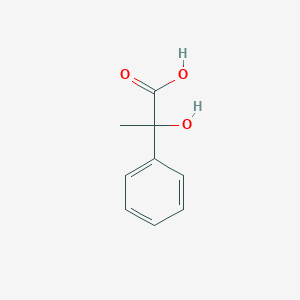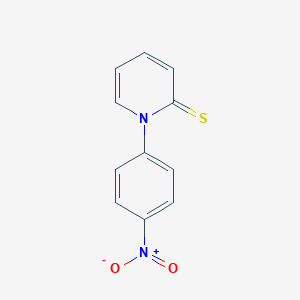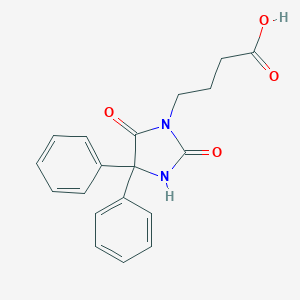
5,5-Diphenylhydantoin-3-butyric acid
Übersicht
Beschreibung
5,5-Diphenylhydantoin-3-butyric acid is a chemical compound with the molecular formula C19H18N2O4 . It has a molecular weight of 338.4 g/mol . The IUPAC name for this compound is 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid .
Molecular Structure Analysis
The molecular structure of 5,5-Diphenylhydantoin-3-butyric acid consists of 45 bonds in total. This includes 27 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5,5-Diphenylhydantoin-3-butyric acid has a molecular weight of 338.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 338.12665706 g/mol . The topological polar surface area of the compound is 86.7 Ų . The compound has a heavy atom count of 25 .Wissenschaftliche Forschungsanwendungen
Plant Growth and Development
5,5-Diphenylhydantoin-3-butyric acid: has been studied for its role in plant biology, particularly in relation to the hormone auxin . Auxins are critical for plant growth and development, influencing processes like cell division, elongation, and differentiation . This compound’s effect on auxin-related pathways makes it a valuable tool for understanding plant hormone regulation and potentially for agricultural applications where control of plant growth is desired.
Poultry Nutrition and Gut Health
In the field of poultry production, butyric acid derivatives are known to enhance gut health and nutrient utilization . While specific research on 5,5-Diphenylhydantoin-3-butyric acid in this context is limited, its structural similarity to butyric acid suggests potential applications in improving poultry performance and egg quality.
Environmental Impact and Degradation
The environmental impact of pharmaceutical compounds, including their degradation and toxicity, is a significant area of research. Studies on the degradation of related compounds, such as 5,5-diphenylhydantoin , have provided insights into the kinetics and by-products of chlorination and UV/chlorination treatments . This research is crucial for assessing the ecological risks associated with pharmaceutical contaminants and developing more effective water treatment methods.
Biotechnology Research
In biotechnology, 5,5-Diphenylhydantoin-3-butyric acid is utilized for proteomics research applications . Its role as a building block in biosynthetic pathways allows researchers to explore the synthesis of complex biological molecules and their functions within living organisms.
Pharmacological Reference Standards
This compound serves as a high-quality reference standard in pharmaceutical testing . It aids in the development and validation of analytical methods, ensuring the accuracy and reliability of drug formulations and therapeutic monitoring.
Proteomics and Drug Discovery
In proteomics, 5,5-Diphenylhydantoin-3-butyric acid is used to study protein interactions and functions. Its application in drug discovery research involves screening for potential therapeutic effects and understanding the pharmacodynamics and pharmacokinetics of new drug candidates .
Wirkmechanismus
Target of Action
The primary target of 5,5-Diphenylhydantoin-3-butyric acid is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.
Mode of Action
5,5-Diphenylhydantoin-3-butyric acid interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity. By doing so, it helps to stabilize the threshold against hyperexcitability caused by excessive stimulation .
Biochemical Pathways
For instance, it can affect the release of neurotransmitters, alter the function of synaptic connections, and modulate the activity of other ion channels and receptors .
Result of Action
The molecular and cellular effects of 5,5-Diphenylhydantoin-3-butyric acid’s action primarily involve the suppression of seizure activity . By blocking the sodium channels, it inhibits the generation and propagation of action potentials, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5-Diphenylhydantoin-3-butyric acid. For instance, the degradation of the compound can be affected by processes such as chlorination and UV/chlorination . These factors can impact the compound’s stability and its ability to exert its anticonvulsant effects.
Eigenschaften
IUPAC Name |
4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJICGWRFYBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543780 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diphenylhydantoin-3-butyric acid | |
CAS RN |
56976-66-0 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
